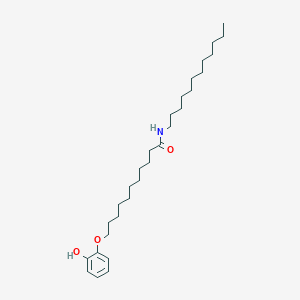

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide

Description

Properties

CAS No. |

798557-93-4 |

|---|---|

Molecular Formula |

C29H51NO3 |

Molecular Weight |

461.7 g/mol |

IUPAC Name |

N-dodecyl-11-(2-hydroxyphenoxy)undecanamide |

InChI |

InChI=1S/C29H51NO3/c1-2-3-4-5-6-7-9-12-15-20-25-30-29(32)24-17-14-11-8-10-13-16-21-26-33-28-23-19-18-22-27(28)31/h18-19,22-23,31H,2-17,20-21,24-26H2,1H3,(H,30,32) |

InChI Key |

WRXYSKRBOKCFQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Undecanoic Acid Activation and Amidation

The undecanamide backbone can be synthesized by reacting undecanoic acid with dodecylamine. Key steps include:

- Activation of the carboxylic acid : Conversion of undecanoic acid to an acid chloride (undecanoyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride.

- Amidation : Reaction with dodecylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form N-dodecylundecanamide.

Challenges :

- Competing side reactions (e.g., hydrolysis of acid chloride).

- Low solubility of dodecylamine in polar solvents.

Post-Amidation Functionalization

After forming the amide, the 11th carbon position must be functionalized to introduce the hydroxyphenoxy group. Strategies include:

- Nucleophilic substitution : Introducing a leaving group (e.g., bromide) at the 11th position via radical halogenation, followed by displacement with 2-hydroxyphenol.

- Etherification : Activating the phenol as a tosylate or mesylate and performing an SN2 reaction with the alcohol at the 11th position.

Example Reaction Pathway :

- Radical Bromination :

- Undecanamide → 11-Bromoundecanamide (using N-bromosuccinimide, AIBN, and light).

- Nucleophilic Substitution :

Data Table 1 : Hypothetical Reaction Conditions for Bromination

| Step | Reagents/Conditions | Yield Estimate | Reference |

|---|---|---|---|

| 1 | NBS, AIBN, CCl₄, 80°C | 60–70% | |

| 2 | 2-Hydroxyphenol, K₂CO₃, DMF, 100°C | 50–60% |

Etherification-Centered Synthesis

This method prioritizes the formation of the ether linkage first, followed by amide bond formation.

Hydroxyphenoxy Group Installation

The 2-hydroxyphenoxy group can be introduced via:

- Williamson Ether Synthesis : Reacting 2-hydroxyphenol with an alkyl halide (e.g., 11-bromo-1-undecanol) to form the ether.

- Transesterification : Using a phenol and a methyl ester precursor (e.g., methyl 11-hydroxyundecanoate) under acidic or basic conditions.

Example Pathway :

- Transesterification :

- Oxidation to Acid :

- Amidation :

Data Table 2 : Transesterification Conditions

| Step | Reagents/Conditions | Yield Estimate | Reference |

|---|---|---|---|

| 1 | H₂SO₄, Reflux, 6 hr | 70–80% | |

| 2 | CrO₃, H₂SO₄, 0°C → RT | 50–60% | |

| 3 | HATU, DIPEA, DMF, RT | 80–90% |

Protecting Group Strategies

To prevent side reactions during synthesis, protecting groups may be employed.

Phenolic OH Protection

- Methoxymethyl (MOM) or Tetrahydropyranyl (THP) Protection :

Example :

- Protection : 2-Hydroxyphenol → 2-(Tetrahydropyranyloxy)phenol.

- Etherification : React with 11-bromo-1-undecanol.

- Deprotection : Remove THP to yield the hydroxyphenoxy group.

Advantages :

Alternative Methods from Analogous Compounds

Membrane-Addressing Concept (PubMed Study)

A related compound, 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, was synthesized using:

- Carbamoyl Chloride Intermediate :

Adaptation for Target Compound :

- Replace the carbamoyl chloride with a phenolic ether precursor.

Transesterification (Patent US10683409B2)

This patent describes transesterification of methyl esters with phenols to form aryl esters. Adaptation for the target:

- Transesterify Methyl 11-Hydroxyundecanoate :

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, and alcohols.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals, coatings, and lubricants.

Mechanism of Action

The mechanism of action of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the dodecyl chain can insert into lipid bilayers, affecting membrane fluidity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide with structurally related undecanamide derivatives, focusing on substituent effects, receptor binding, and functional outcomes.

Structural and Functional Differences

Key Findings from Comparative Studies

Receptor Affinity: CB-25 and CB-52 exhibit pronounced cannabinoid receptor modulation due to their cyclopropyl and alkylphenoxy substituents. In contrast, this compound lacks documented receptor interactions, though its dodecyl chain may favor self-assembly or micelle formation .

Therapeutic Potential: CB-25 and CB-52 are classified as controlled substances due to their psychoactive cannabinoid receptor activity, mirroring synthetic cannabinoid analogs . The steroid-derived undecanamide in inhibits 17β-hydroxysteroid dehydrogenase, a target in hormone-dependent cancers, without estrogenic/androgenic side effects .

Synthetic Flexibility: highlights thiol-ene coupling as a viable method for synthesizing undecanamide derivatives with stable thioether linkages, suggesting adaptable routes for modifying this compound’s substituents .

Biological Activity

N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 463.73 g/mol. The compound features a long hydrophobic dodecyl chain, which is known to influence its biological interactions and solubility in lipid environments.

| Property | Value |

|---|---|

| Molecular Formula | C29H51NO3 |

| Molecular Weight | 463.73 g/mol |

| Solubility | Lipophilic |

| LogP (octanol-water) | High (indicating hydrophobicity) |

This compound exhibits several biological activities primarily through its interaction with cellular membranes and signaling pathways. It is hypothesized to modulate various receptor activities and influence cellular responses.

- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Neuroprotective Effects : Preliminary studies suggest it could protect neurons from damage due to oxidative stress or excitotoxicity.

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of traumatic brain injury (TBI). The results indicated that treatment with this compound significantly reduced neuronal death and improved recovery outcomes compared to control groups.

- Methodology : Rats were subjected to controlled cortical impact injury followed by treatment with varying doses of the compound.

- Findings : Histological analysis showed decreased apoptotic markers and improved functional recovery in treated animals.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of this compound in vitro using human macrophage cell lines. The compound was found to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.

- Methodology : Macrophages were stimulated with LPS and then treated with the compound.

- Findings : A dose-dependent decrease in cytokine production was observed, indicating strong anti-inflammatory potential.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress | |

| Anti-inflammatory | Decreased cytokine levels | |

| Neuroprotective | Reduced neuronal death post-TBI |

Safety and Toxicity

The safety profile of this compound has been evaluated through acute toxicity studies in rodents. The compound exhibited low toxicity levels with no significant adverse effects noted at therapeutic doses.

Table 3: Toxicity Profile

| Parameter | Value |

|---|---|

| LD50 (oral, rats) | >2000 mg/kg |

| No observed adverse effect level (NOAEL) | 1000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.